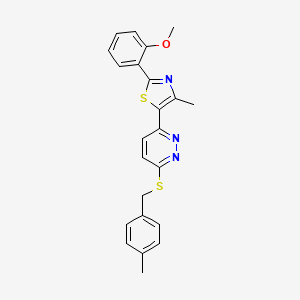
N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, commonly known as EFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It belongs to the class of pyrazole derivatives and has a molecular weight of 369.45 g/mol. EFPC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Synthesis and Structural Analysis
A study by Köysal et al. (2005) investigates the structures of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting geometric parameters and intramolecular interactions. This research provides foundational knowledge on the structural characteristics relevant to the pyrazole derivatives, which could be applicable to the compound due to the similarity in chemical structure (Y. Köysal, Ş. Işık, G. Sahin, & E. Palaska, 2005).
Potential Anticancer Activity
Research by Ahsan et al. (2018) on the synthesis and cytotoxic evaluation of various pyrazole-1-carboxamide analogues against breast cancer cell lines reveals the potential anticancer properties of these compounds. Such studies suggest that N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide could also possess similar bioactivities, warranting further investigation in this area (M. Ahsan et al., 2018).
Antimicrobial and Antituberculosis Applications
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, demonstrating significant activity against Mycobacterium tuberculosis. This research illustrates the broader potential of pyrazole-based compounds in treating bacterial infections, suggesting possible antimicrobial applications for the compound under discussion (V. U. Jeankumar et al., 2013).
Herbicidal Activity
Ohno et al. (2004) explored the herbicidal activity of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, indicating that modifications at the pyrazole ring can lead to significant herbicidal properties. This suggests that N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide could be explored for its potential use in agriculture as a novel herbicide (R. Ohno et al., 2004).
Material Science Applications
Yang et al. (2013) discuss the development of a fluorescent pH sensor constructed from a heteroatom-containing luminogen with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This research demonstrates the versatility of pyrazole derivatives in material science, specifically in sensor technology, which could potentially extend to N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (Zhiyong Yang et al., 2013).
properties
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-3-13-27-19-14-25(18-11-7-16(22)8-12-18)24-20(19)21(26)23-17-9-5-15(4-2)6-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYRNAPGRZHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)CC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

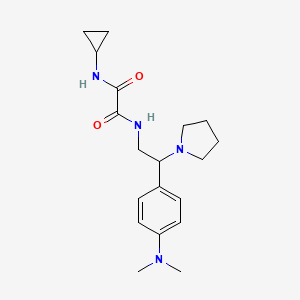
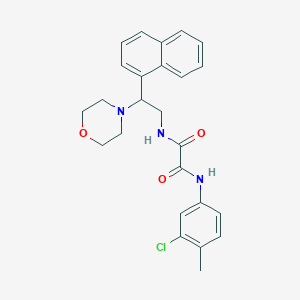
![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)

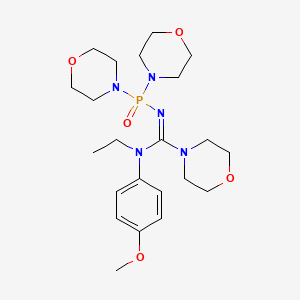
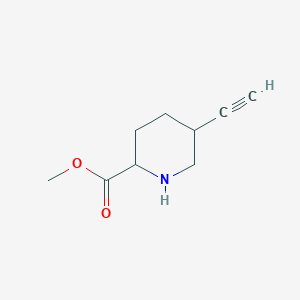
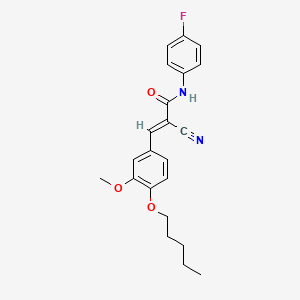
![Methyl 3-({[butyl(methyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2441520.png)
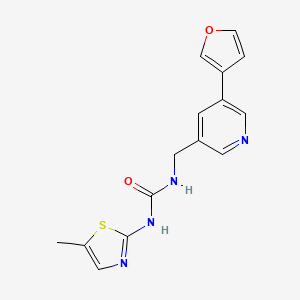
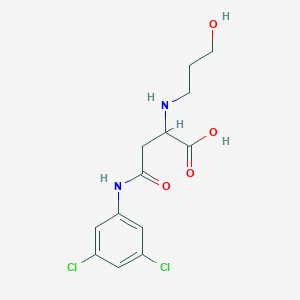
![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)


